molecular formula C23H27NO4 B1608232 (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959573-18-3

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1608232
CAS RN: 959573-18-3
M. Wt: 381.5 g/mol
InChI Key: WDQCYZBRZOXWMI-MOPGFXCFSA-N
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Description

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as Boc-4-phenylpyroglutamic acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of pyroglutamic acid and has been extensively studied for its pharmacological properties.

Scientific Research Applications

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid has been extensively studied for its pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid is not fully understood. However, it is believed to act as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the metabolism of the neurotransmitter glutamate. By inhibiting GCPII, (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid increases the levels of glutamate in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing the sensitivity of pain receptors. In addition, (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in high purity and high yield. This compound has been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the further characterization of the compound's mechanism of action, which may lead to the development of more targeted drugs. Additionally, the use of (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidpyroglutamic acid in combination with other drugs may be explored for enhanced therapeutic effects.

properties

IUPAC Name

(2S,4S)-4-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-18(14-19(24)21(25)26)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-20H,14-15H2,1-3H3,(H,25,26)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQCYZBRZOXWMI-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376060
Record name Boc-(S)-gamma-benzhydryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959573-18-3
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(diphenylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-(S)-gamma-benzhydryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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